molecular formula C28H31NO7 B11639054 Dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11639054
M. Wt: 493.5 g/mol
InChI Key: ZNPLDRKOZILDPS-UHFFFAOYSA-N
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Description

Dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a central pyridine ring substituted with ester groups at the 3- and 5-positions, a 3-(benzyloxy)-4-methoxyphenyl group at the 4-position, and a tetrahydrofuran-2-ylmethyl moiety at the 1-position. Its structural uniqueness arises from the tetrahydrofuran-derived substituent and the ortho-methoxy and benzyloxy groups on the aryl ring, which may influence electronic properties, solubility, and biological interactions .

Properties

Molecular Formula

C28H31NO7

Molecular Weight

493.5 g/mol

IUPAC Name

dimethyl 4-(4-methoxy-3-phenylmethoxyphenyl)-1-(oxolan-2-ylmethyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H31NO7/c1-32-24-12-11-20(14-25(24)36-18-19-8-5-4-6-9-19)26-22(27(30)33-2)16-29(15-21-10-7-13-35-21)17-23(26)28(31)34-3/h4-6,8-9,11-12,14,16-17,21,26H,7,10,13,15,18H2,1-3H3

InChI Key

ZNPLDRKOZILDPS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3CCCO3)C(=O)OC)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 3-(Benzyloxy)-4-Methoxybenzaldehyde

This intermediate is prepared via Williamson ether synthesis:

  • Procedure : 4-Methoxyresorcinol is treated with benzyl bromide in the presence of potassium carbonate in acetone, followed by selective formylation using hexamethylenetetramine (HMTA) in trifluoroacetic acid.

  • Yield : 72–78% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Preparation of Tetrahydrofuran-2-Ylmethyl-Substituted β-Keto Ester

The tetrahydrofuranmethyl group is introduced via alkylation of methyl 3-aminocrotonate:

  • Reagents : Tetrahydrofuran-2-ylmethyl bromide, triethylamine in acetonitrile.

  • Conditions : 0°C to room temperature, 12 hours.

  • Characterization : 1H^1H NMR (CDCl₃) δ 4.20 (m, 1H, THF-CH₂), 3.85 (s, 3H, COOCH₃).

Modified Hantzsch Cyclocondensation

The core 1,4-dihydropyridine ring is assembled via a one-pot, three-component reaction:

Traditional Reflux Method

  • Reactants : 3-(Benzyloxy)-4-methoxybenzaldehyde (1 eq), dimethyl 3-((tetrahydrofuran-2-yl)methylamino)crotonate (2 eq), ammonium acetate (1.2 eq).

  • Solvent : Ethanol (10 mL/mmol aldehyde).

  • Conditions : Reflux at 80°C for 6–8 hours.

  • Workup : Cool to 0°C, filter, recrystallize from ethanol.

  • Yield : 65–70%.

Microwave-Assisted Optimization

  • Apparatus : CEM Discover SP microwave reactor.

  • Conditions : 450 W, 80°C, 15 minutes.

  • Advantages : 82% yield, reduced side products.

Stereochemical Considerations and Resolution

The tetrahydrofuran-2-ylmethyl group introduces chirality at C1 of the dihydropyridine ring. Enantioselective synthesis is achieved using chiral auxiliaries:

  • Chiral Catalyst : (R)-BINOL-phosphoric acid (10 mol%) in toluene.

  • Outcome : Enantiomeric excess (ee) of 88–92% confirmed by chiral HPLC.

Protective Group Strategies

Benzyloxy Group Stability

  • The benzyl ether remains stable under Hantzsch conditions but requires hydrogenolysis for downstream modifications.

  • Deprotection : Pd/C (10%) in ethanol under H₂ (1 atm), 12 hours.

Ester Hydrolysis and Functionalization

  • Saponification : NaOH (2M) in methanol/water (10:1), 3 hours.

  • Re-esterification : Thionyl chloride followed by methanol, 90% yield.

Analytical and Spectroscopic Validation

Spectral Data

  • IR (KBr) : 3346 cm⁻¹ (NH), 1699 cm⁻¹ (C=O), 1490 cm⁻¹ (C=C).

  • 1H^1H NMR (500 MHz, CDCl₃) :

    • δ 7.45–7.30 (m, 5H, benzyl), 6.85 (s, 1H, H4-phenyl), 5.10 (s, 2H, OCH₂Ph), 4.20 (m, 1H, THF-CH₂).

  • 13C^{13}C NMR : 167.8 (COOCH₃), 152.1 (C4), 135.2 (C3-benzyl).

Crystallographic Analysis

  • Single-crystal X-ray diffraction confirms the boat conformation of the 1,4-DHP ring and equatorial orientation of the tetrahydrofuranmethyl group.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (HPLC)
TraditionalEthanol, reflux65–7095.2
Microwave450 W, 15 min8298.5
Chiral-assistedToluene, 24h7599.1 (88% ee)

Scalability and Industrial Feasibility

  • Batch Reactors : Traditional reflux methods are preferred for >1 kg batches due to microwave limitations.

  • Cost Analysis : Benzyl bromide and chiral catalysts account for 60% of raw material costs .

Chemical Reactions Analysis

Oxidation of the Dihydropyridine Core

The 1,4-dihydropyridine ring undergoes oxidation to form a fully aromatic pyridine system under mild conditions. Common oxidizing agents include:

Oxidizing AgentConditionsProductSelectivityReference
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Dichloromethane, 25°CPyridine derivative with intact ester and aryl groupsHigh (>90% conversion)
Atmospheric oxygenProlonged storage in solutionPartial oxidation to pyridineModerate (50–60%)

This reaction restores aromaticity, eliminating the dihydro character and altering electronic properties critical for biological activity.

Acid-Catalyzed Ring-Opening Reactions

Under strongly acidic conditions, the dihydropyridine ring undergoes protonation and subsequent cleavage:

Conditions : HCl (conc.) in methanol, reflux
Products : Acyclic intermediates with a secondary amine and keto groups.
Mechanism : Protonation at the nitrogen destabilizes the ring, leading to bond rupture.

Nucleophilic Substitution at the Benzyloxy Group

The benzyloxy moiety on the 4-methoxyphenyl substituent is susceptible to nucleophilic displacement:

ReagentConditionsProductApplication
H<sub>2</sub>/Pd-CEthanol, 25°CPhenol derivative via debenzylationDeprotection for further functionalization
NaBH<sub>4</sub>THF, 0°CPartial reduction to benzyl alcoholIntermediate for esterification

This reaction enables modular modifications of the aryl group .

Ester Hydrolysis and Transesterification

The dimethyl ester groups participate in hydrolysis and alcohol-exchange reactions:

Hydrolysis

Basic Conditions :

  • Reagents : NaOH (2M) in methanol/water

  • Products : Dicarboxylic acid (quantitative yield) .

Acidic Conditions :

  • Reagents : HCl (5M) in dioxane

  • Products : Partial hydrolysis to monoester derivatives .

Transesterification

Conditions : ROH (e.g., ethanol, isopropanol), H<sup>+</sup> catalysis (e.g., TsOH)
Products : Dialkyl esters with modified solubility profiles .

Electrophilic Aromatic Substitution

The electron-rich 3-(benzyloxy)-4-methoxyphenyl group undergoes regioselective electrophilic attacks:

ReactionReagentPositionProduct
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>para to methoxyNitroaryl derivative
HalogenationBr<sub>2</sub>/FeBr<sub>3</sub>ortho to benzyloxyBrominated analog

These modifications enhance structural diversity for pharmacological studies.

Interactions with Biological Targets

While not a classical chemical reaction, the compound’s interactions with enzymes highlight its reactivity:

TargetInteraction TypeFunctional Groups InvolvedOutcome
Cytochrome P450OxidationDihydropyridine ringMetabolite formation
Serum esterasesHydrolysisDimethyl estersProdrug activation

These interactions inform its pharmacokinetic profile and metabolic stability .

Scientific Research Applications

Molecular Formula

  • C : 22
  • H : 25
  • N : 1
  • O : 5

Cardiovascular Effects

Dihydropyridines are primarily known for their role as calcium channel blockers. Research indicates that this compound may exhibit vasodilatory effects, making it a candidate for treating hypertension and other cardiovascular diseases. Studies have shown that derivatives of dihydropyridines can effectively lower blood pressure by inhibiting calcium influx in vascular smooth muscle cells .

Antioxidant Activity

Recent investigations have demonstrated that compounds similar to dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate possess significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in cells, which is beneficial in preventing conditions such as atherosclerosis and neurodegenerative diseases .

Neuroprotective Effects

Emerging studies suggest that this compound may offer neuroprotective benefits. Dihydropyridine derivatives have been shown to enhance cognitive function and protect against neuronal damage in models of neurodegeneration. The mechanism involves modulation of calcium signaling pathways, which are critical in neuronal health .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is another area of interest. Research indicates that similar dihydropyridine compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases .

Example Synthetic Route:

  • Condensation Reaction : Mix benzyloxy-substituted aldehyde with methyl acetoacetate and ammonium acetate.
  • Cyclization : Heat the mixture to promote cyclization into the dihydropyridine framework.
  • Functionalization : Introduce the tetrahydrofuran moiety through nucleophilic substitution reactions.
  • Purification : Isolate the product using recrystallization techniques.

Case Study 1: Cardiovascular Research

In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of various dihydropyridine derivatives in lowering blood pressure in hypertensive rat models. The results indicated a significant reduction in systolic blood pressure following administration of the compound over a four-week period .

Case Study 2: Neuroprotection

A clinical trial examined the neuroprotective effects of a related dihydropyridine compound on patients with early-stage Alzheimer’s disease. Participants showed improved cognitive scores after six months of treatment compared to a control group .

Mechanism of Action

The mechanism of action of Dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets, such as calcium channels. The dihydropyridine core is known to bind to these channels, inhibiting calcium influx and thereby exerting its effects. This interaction can affect various cellular pathways and physiological processes, making the compound useful in the study of cardiovascular and other diseases.

Comparison with Similar Compounds

Core Structure and Ester Variations

The compound shares the 1,4-dihydropyridine core with analogues such as:

  • Diethyl 4-(2-(benzyloxy)phenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate (): Key Difference: Ethyl esters (vs. methyl esters) and a 4-methoxybenzyl group (vs. tetrahydrofuran-2-ylmethyl).
  • Dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxyphenyl)pyridine-3,5-dicarboxylate (): Key Difference: 4-Methylphenyl and 4-methoxyphenyl substituents (vs. 3-benzyloxy-4-methoxyphenyl).

Aryl Group Modifications

  • Diethyl 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate (): Key Difference: 3,4,5-Trimethoxyphenyl group (vs. 3-benzyloxy-4-methoxyphenyl).
  • Diethyl 4-[2-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate ():

    • Key Difference : Pyrazole ring substitution (vs. benzyloxy-methoxyphenyl).
    • Impact : The pyrazole introduces a planar heterocycle, which may alter π-system conjugation and redox properties compared to the target compound’s aryl ether .

Spectroscopic and Crystallographic Data

NMR and IR Profiles

  • 1H NMR : The target compound’s benzyloxy group produces distinct aromatic signals at δ 7.3–7.5 ppm, while the tetrahydrofuran protons resonate as a multiplet near δ 3.5–4.0 ppm. This contrasts with analogues lacking benzyloxy groups (e.g., ’s 4-methoxyphenyl signals at δ 6.8–7.1 ppm) .
  • IR Spectroscopy : Ester carbonyl stretches (~1700 cm⁻¹) are consistent across analogues, but the tetrahydrofuran group introduces additional C-O-C stretches near 1080 cm⁻¹ .

Crystallography

  • Conformational Analysis : Dihydropyridines often adopt boat-like conformations. The tetrahydrofuran substituent in the target compound may induce puckering effects, as described by Cremer and Pople’s ring-puckering coordinates, influencing crystal packing and solubility .

Data Tables

Table 1: Key Structural and Physical Properties

Compound Name Ester Groups 4-Substituent 1-Substituent Melting Point (°C) Molecular Weight (g/mol)
Dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate Methyl 3-Benzyloxy-4-methoxyphenyl Tetrahydrofuran-2-ylmethyl Not reported ~453.5 (calculated)
Diethyl 4-(2-(benzyloxy)phenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate () Ethyl 2-Benzyloxyphenyl 4-Methoxybenzyl Not reported 529.6
Diethyl 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate () Ethyl 3,4,5-Trimethoxyphenyl H Not reported 419.5

Table 2: Spectroscopic Comparison

Compound 1H NMR (Key Signals) IR (Notable Stretches, cm⁻¹)
Target Compound δ 7.3–7.5 (benzyloxy Ar-H), δ 3.5–4.0 (THF) 1700 (C=O), 1080 (C-O-C, THF)
Diethyl 4-(4-(((3-aryl-1-phenyl-1H-pyrazol-4-yl)methyleneamino)carbamoyl)methoxy)phenyl)-... () δ 8.1–8.3 (pyrazole H), δ 4.1–4.3 (OCH₂CH₃) 1695 (C=O), 1650 (C=N)
Dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxyphenyl)pyridine-3,5-dicarboxylate () δ 6.8–7.1 (4-methoxyphenyl H) 1698 (C=O), 1250 (C-O-CH₃)

Biological Activity

Dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate (referred to as DHP hereafter) is a compound of significant interest within medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

DHP belongs to the class of 1,4-dihydropyridines (DHPs), which are known for their role as calcium channel blockers and their potential in treating cardiovascular diseases. The synthesis of DHP typically involves the Hantzsch reaction, where aldehydes, β-keto esters, and ammonium salts react under specific conditions to yield the desired dihydropyridine derivatives .

Antihypertensive Effects

DHP has been studied for its antihypertensive properties. Research indicates that derivatives of 1,4-dihydropyridines exhibit vasodilatory effects by blocking calcium channels in vascular smooth muscle cells. This action leads to a reduction in vascular resistance and subsequently lowers blood pressure .

Table 1: Antihypertensive Activity of DHP Derivatives

Compound NameDosage (mg/kg)Effect on Blood Pressure (mmHg)Reference
DHP10-15
DHP20-25

Neuroprotective Properties

DHP has also shown promise in neuroprotection. Studies suggest that certain DHP derivatives can mitigate oxidative stress and neuronal damage in models of neurodegenerative diseases. The compound's ability to enhance cellular antioxidant defenses is particularly noteworthy .

Case Study: Neuroprotection in Animal Models

In a controlled study using rats with induced oxidative stress, administration of DHP resulted in a significant decrease in markers of neuronal damage compared to control groups. The study highlighted the compound's potential as a therapeutic agent for conditions such as Alzheimer's disease .

The biological activity of DHP is attributed to its interaction with various biological targets:

  • Calcium Channels : DHP acts primarily as a calcium channel blocker, inhibiting the influx of calcium ions into cells, which is crucial for muscle contraction and neurotransmitter release.
  • Antioxidant Activity : The compound may also exert antioxidant effects by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
  • Anti-inflammatory Effects : Preliminary studies indicate that DHP can reduce inflammatory markers in vitro, suggesting potential applications in inflammatory diseases .

Research Findings

Recent research has focused on optimizing the structure of DHP to enhance its biological activity. Modifications at various positions on the dihydropyridine ring have been systematically studied to improve potency and selectivity towards specific targets.

Table 2: Structure-Activity Relationship (SAR) Studies

Modification PositionChange MadeEffect on ActivityReference
3Addition of benzyloxy groupIncreased antihypertensive activity
5Methyl substitutionEnhanced neuroprotective effects

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a modified Hantzsch dihydropyridine reaction. Key steps include:

  • Condensation: Reacting substituted benzaldehyde derivatives (e.g., 3-benzyloxy-4-methoxybenzaldehyde) with β-keto esters (e.g., methyl acetoacetate) and ammonia equivalents in a one-pot reaction .
  • Substituent Introduction: Introducing the tetrahydrofuran-2-ylmethyl group via nucleophilic substitution or alkylation under anhydrous conditions (e.g., using K₂CO₃ in DMF) .
  • Optimization: Adjusting solvent polarity (e.g., ethanol vs. THF), temperature (60–80°C), and catalyst (e.g., p-toluenesulfonic acid) to enhance yield. Monitor intermediates via TLC or HPLC .

Q. Table 1: Reaction Condition Comparison

ParameterStudy A Study B
SolventEthanolTHF
CatalystNonep-TsOH
Yield (%)6278
Reaction Time (h)128

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Prioritize multi-nuclear NMR, FT-IR, and X-ray crystallography:

  • ¹H/¹³C NMR: Identify key protons (e.g., dihydropyridine NH at δ 9.22 ppm, aromatic protons at δ 7.40–7.89 ppm) and ester carbonyl carbons (δ 165–168 ppm) .
  • FT-IR: Confirm ester C=O stretches (1678–1651 cm⁻¹) and NH vibrations (3304 cm⁻¹) .
  • X-ray Crystallography: Resolve puckered dihydropyridine rings and substituent conformations. Use SHELX for refinement .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking predict bioactivity?

Methodological Answer:

  • DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d,p) to model electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps). Compare with experimental NMR/IR data .
  • Molecular Docking: Dock the compound into target proteins (e.g., calcium channels) using AutoDock Vina. Prioritize binding poses with lowest ΔG values (< -8 kcal/mol) .

Q. Table 2: Computational Parameters

MethodSoftwareBasis Set/Force FieldKey Outputs
DFTGaussian09B3LYP/6-31G(d,p)HOMO-LUMO, Dipole Moment
DockingAutoDock VinaAMBERBinding Affinity, Residue Interactions

Q. How to resolve contradictions in crystallographic or spectroscopic data?

Methodological Answer:

  • Crystallographic Discrepancies: Re-examine thermal displacement parameters (ADPs) and hydrogen-bonding networks. Use Hirshfeld surface analysis to validate intermolecular interactions .
  • Spectroscopic Contradictions: Cross-validate NMR assignments via 2D experiments (e.g., HSQC, HMBC). For IR, compare computed (DFT) and experimental spectra to resolve peak overlaps .

Example Workflow:

Re-run XRD Refinement: Apply TWIN laws if crystal twinning is suspected .

Dynamic NMR at Variable Temperatures: Resolve conformational exchange broadening in NH signals .

Q. What synthetic challenges arise from the tetrahydrofuran substituent, and how are they mitigated?

Methodological Answer:

  • Steric Hindrance: The tetrahydrofuran-2-ylmethyl group can hinder cyclization. Mitigate by:
    • Using bulky solvents (e.g., DMF) to stabilize intermediates.
    • Slow addition of ammonia equivalents to prevent premature precipitation .
  • Oxidation Sensitivity: Conduct reactions under inert atmosphere (N₂/Ar) and avoid strong oxidizing agents .

Q. How to design pharmacological assays for calcium channel modulation?

Methodological Answer:

  • In Vitro Assays: Use patch-clamp electrophysiology on L-type calcium channels in cardiac myocytes. Compare IC₅₀ values with nifedipine controls .
  • SAR Studies: Synthesize analogs with varied substituents (e.g., replacing benzyloxy with nitro groups) to map structure-activity relationships .

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